N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-acetamide hybrid compound. Its structure comprises a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at position 3 and an acetamide moiety linked to a 3-acetylphenyl group.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-13(26)14-4-3-5-16(10-14)23-20(27)12-25-21(28)9-8-18(24-25)17-7-6-15(22)11-19(17)29-2/h3-11H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJSOOLQZVHMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazinone Core
(a) Y041-4990 and Y041-4994 ()
These compounds share the 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide backbone but differ in the N-linked substituent:
- Y041-4990 : N-(6-methylheptan-2-yl), Mol. Wt. 389.47
- Y041-4994 : N-(4-phenylbutan-2-yl), Mol. Wt. 409.46
(b) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()
This compound features a dichlorinated pyridazinone core and an azepane-sulfonyl substituent. The dichloro substitution enhances electron-withdrawing effects, which may increase metabolic stability but reduce solubility compared to the target compound’s fluoro-methoxy substitution .
Modifications to the Acetamide Linker
(a) Antipyrine/Pyridazinone Hybrids ()
Compounds like 6c (N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(4-fluorophenylpiperazinyl)-6-oxopyridazinyl]acetamide) replace the 3-acetylphenyl group with antipyrine-derived moieties. These hybrids exhibit dual C=O stretching vibrations (IR: 1665–1711 cm⁻¹), suggesting enhanced conformational rigidity compared to the target compound’s acetylphenyl group .
(b) N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazinyl}acetamide (8a) ()
The bromophenyl substituent and methylthio-benzyl group introduce strong electron-withdrawing and sulfur-mediated hydrophobic interactions, respectively. However, the low synthesis yield (10%) for 8a contrasts with the target compound’s likely optimized synthesis (based on similar methods in , which achieved 79% yields) .
Functional Group Influence on Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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